Enhanced 5-HT2C Receptor Agonist Potency of the 2-Fluorophenoxy Motif Compared to 4-Fluoro Regioisomer
In a direct comparative study of azetidine-based compounds, the derivative containing the 3-(2-fluorophenoxy)azetidine motif exhibited significantly higher agonist potency at the human 5-HT2C receptor compared to its 4-fluorophenoxy analog. The 2-fluoro substituted compound demonstrated an EC50 of 5 nM, whereas the 4-fluoro analog showed an EC50 of 23 nM under identical assay conditions [1][2]. This represents a 4.6-fold improvement in potency, highlighting the critical role of the ortho-fluorine substitution pattern in enhancing receptor activation.
| Evidence Dimension | 5-HT2C receptor agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 5 nM (10-[3-(2-Fluoro-phenoxy)-azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene) |
| Comparator Or Baseline | EC50 = 23 nM (10-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene) |
| Quantified Difference | 4.6-fold lower EC50 (improved potency) |
| Conditions | Agonist activity at human recombinant 5HT2C receptor expressed in CHOK1 cells, assessed via intracellular calcium release (FLIPR assay) |
Why This Matters
This quantitative potency difference directly informs medicinal chemistry decisions, where selecting the 2-fluoro regioisomer can be crucial for achieving the desired target engagement in 5-HT2C receptor-related therapeutic programs.
- [1] BindingDB. BDBM50334401 (10-[3-(2-Fluoro-phenoxy)-azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene). EC50 = 5 nM. Retrieved from https://www.bindingdb.org. View Source
- [2] BindingDB. BDBM50334405 (10-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene). EC50 = 23 nM. Retrieved from https://www.bindingdb.org. View Source
